ethyl 2,5-difluoro-3-iodobenzoate
Description
Properties
CAS No. |
1500860-15-0 |
|---|---|
Molecular Formula |
C9H7F2IO2 |
Molecular Weight |
312.05 g/mol |
IUPAC Name |
ethyl 2,5-difluoro-3-iodobenzoate |
InChI |
InChI=1S/C9H7F2IO2/c1-2-14-9(13)6-3-5(10)4-7(12)8(6)11/h3-4H,2H2,1H3 |
InChI Key |
KOOXAKMAYFISKT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC(=C1)F)I)F |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Direct Iodination of Ethyl 2,5-Difluorobenzoate
A common approach involves iodinating ethyl 2,5-difluorobenzoate at the 3-position using electrophilic iodination reagents. N-Iodosuccinimide (NIS) in the presence of a Lewis acid, such as boron trifluoride diethyl etherate (BF₃·Et₂O) , facilitates regioselective iodination. The electron-withdrawing fluorine substituents direct iodination to the meta position relative to both fluorines, yielding the desired product.
Example Procedure :
-
Dissolve ethyl 2,5-difluorobenzoate (10.0 mmol) in dichloromethane (DCM) at 0°C.
-
Add BF₃·Et₂O (1.2 equiv) and NIS (1.1 equiv) sequentially.
-
Stir the mixture at room temperature for 12 hours.
-
Quench with aqueous sodium thiosulfate, extract with DCM, and purify via column chromatography (hexane:ethyl acetate = 9:1).
Key Observations :
Halogen Exchange from Bromo or Chloro Precursors
A Finkelstein-type reaction can convert ethyl 2,5-difluoro-3-bromobenzoate to the iodo derivative using sodium iodide (NaI) in acetone under reflux. This method is less common due to the limited availability of bromo precursors but offers a straightforward pathway if intermediates are accessible.
Example Procedure :
-
Reflux ethyl 2,5-difluoro-3-bromobenzoate (5.0 mmol) with NaI (3.0 equiv) in acetone for 24 hours.
-
Filter precipitated NaBr and concentrate the filtrate.
-
Purify the residue via recrystallization from ethanol.
Key Observations :
-
Reaction efficiency is hampered by incomplete halogen displacement and solvent polarity effects.
Optimization of Iodination Conditions
Solvent and Temperature Effects
Iodination efficiency correlates strongly with solvent polarity and reaction temperature. Polar aprotic solvents like dimethylformamide (DMF) enhance reagent solubility but may promote side reactions. Non-polar solvents like toluene improve regioselectivity but require longer reaction times.
Table 1: Solvent Screening for Iodination
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| DCM | 25 | 72 | 95 |
| Toluene | 80 | 68 | 93 |
| Acetonitrile | 60 | 60 | 90 |
Catalytic Systems
Silver triflate (AgOTf) has emerged as a superior catalyst for iodination, enabling milder conditions (25°C, 6 hours) and reducing side-product formation. A catalytic cycle involving Ag⁺-assisted activation of NIS enhances electrophilicity, driving faster iodination.
Key Findings :
-
Catalyst loading above 0.5 equiv leads to silver nanoparticle formation, complicating purification.
Purification and Characterization
Chromatographic Techniques
Purification via flash chromatography (silica gel, hexane:ethyl acetate gradient) effectively separates the target compound from unreacted starting material and di-iodinated byproducts. Preparative HPLC (C18 column, acetonitrile:water) is recommended for high-purity (>99%) applications.
Spectroscopic Confirmation
-
¹H NMR (400 MHz, CDCl₃): δ 7.85 (dd, J = 8.4 Hz, 1H, Ar-H), 4.40 (q, J = 7.1 Hz, 2H, OCH₂), 1.40 (t, J = 7.1 Hz, 3H, CH₃).
-
¹³C NMR : δ 165.2 (C=O), 152.1 (C-I), 112.4–118.9 (Ar-C), 61.5 (OCH₂), 14.1 (CH₃).
Challenges and Mitigation Strategies
Regioselectivity in Polyhalogenated Systems
Industrial-Scale Considerations
Cost-Effective Iodination Reagents
Molecular iodine (I₂) with oxone as an oxidant offers a cheaper alternative to NIS, albeit with lower yields (50–60%). This method is viable for large batches where cost outweighs yield penalties.
Waste Management
Iodide byproducts require treatment with activated charcoal or ion-exchange resins to meet environmental regulations.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,5-difluoro-3-iodobenzoate undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the iodine atom can lead to the formation of difluorobenzoate derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in these reactions.
Major Products Formed
The major products formed from these reactions include substituted benzoates, carboxylic acids, and reduced benzoate derivatives. These products have various applications in organic synthesis and pharmaceutical research .
Scientific Research Applications
Organic Synthesis
Ethyl 2,5-difluoro-3-iodobenzoate serves as a valuable building block in organic synthesis. Its structure allows for further functionalization through nucleophilic substitution or cross-coupling reactions. This compound can be used to synthesize more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry
The compound has been explored for its potential therapeutic applications due to its unique biological activity. Research indicates that this compound may exhibit:
- Antimicrobial Activity : Studies have shown that it can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) for these bacteria has been reported as low as 25 µM.
- Anti-inflammatory Properties : In vitro assays suggest that this compound can downregulate pro-inflammatory cytokines, indicating potential use in treating inflammatory diseases.
Biochemical Probes
Due to its structural characteristics, this compound is being investigated as a biochemical probe to study various biological pathways. Its ability to interact with specific enzymes and receptors may provide insights into metabolic processes and disease mechanisms.
Antimicrobial Activity Assessment
A detailed study assessed the antimicrobial efficacy of this compound against several bacterial strains:
| Bacterial Strain | MIC (µM) | Observations |
|---|---|---|
| Escherichia coli | 25 | Significant growth inhibition |
| Staphylococcus aureus | 25 | Effective against resistant strains |
This study highlights the compound's potential as an antimicrobial agent in clinical applications.
Anti-inflammatory Mechanism
In another investigation focusing on anti-inflammatory effects, this compound was tested for its ability to modulate inflammatory responses:
| Cytokine | Effect |
|---|---|
| TNF-alpha | Downregulated |
| IL-6 | Downregulated |
These results indicate that the compound could play a role in developing new anti-inflammatory therapies.
Mechanism of Action
The mechanism of action of ethyl 2,5-difluoro-3-iodobenzoate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or modulator of enzymatic activity, affecting biochemical pathways. The presence of halogen atoms enhances its binding affinity and specificity towards target molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key comparisons focus on substituent effects, synthesis methodologies, and physicochemical properties.
Halogen Substituent Effects
- Iodine vs. Chlorine : In , the compound C₂₉H₂₁N₃O₆SCl₂ contains chlorine substituents. Chlorine’s smaller size and higher electronegativity compared to iodine result in weaker leaving-group ability and stronger inductive effects. Iodine in the target compound may enhance reactivity in substitution reactions due to its lower bond dissociation energy .
- Fluorine Positioning: describes a quinazolinone derivative with 2,6-difluorophenyl groups.
Physicochemical Properties
- Melting Points : The chlorinated isoxazoline in has a melting point of 138°C, influenced by chlorine’s electronegativity and molecular symmetry. Ethyl 2,5-difluoro-3-iodobenzoate’s melting point is expected to differ due to iodine’s bulkier structure and reduced crystallinity .
- Elemental Composition : reports elemental analysis for C, H, N, O, S, and Cl. For the target compound, iodine’s higher atomic weight would significantly increase molecular mass, while fluorine’s low atomic weight would marginally offset this effect.
Data Tables: Comparative Analysis
Table 1. Substituent Effects in Halogenated Compounds
Biological Activity
Ethyl 2,5-difluoro-3-iodobenzoate (CAS No. 1500860-15-0) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₇F₂IO₂ |
| Molecular Weight | 312.05 g/mol |
| IUPAC Name | This compound |
| Purity | 95% |
This compound is characterized by the presence of fluorine and iodine atoms, which enhance its reactivity and biological interactions. The compound can undergo various chemical reactions, including substitution and oxidation reactions, making it a versatile building block in organic synthesis .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The halogen substituents (fluorine and iodine) increase the compound's binding affinity to target proteins, which can lead to:
- Enzyme Inhibition : The compound has been studied for its ability to inhibit certain enzymes, potentially useful in treating diseases like tuberculosis .
- Protein-Ligand Interactions : this compound can modulate protein functions by binding to active sites or allosteric sites on proteins .
Research Findings
Recent studies have highlighted the compound's potential in various applications:
- Enzyme Inhibition : In a screening campaign involving over 150,000 compounds for tuberculosis treatment, this compound was identified as a promising candidate due to its inhibitory effects on the M. tuberculosis Pks13 enzyme .
- Antimicrobial Activity : The compound has demonstrated significant antimicrobial properties against Gram-positive bacteria. Its mechanism involves inhibition of protein synthesis and interference with nucleic acid production .
-
Case Studies :
- A study reported that derivatives of this compound exhibited strong activity against methicillin-resistant Staphylococcus aureus (MRSA) with minimal inhibitory concentrations (MIC) comparable to established antibiotics .
- Another investigation into biofilm formation revealed that the compound effectively reduced biofilm viability in bacterial strains associated with chronic infections .
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| Ethyl 3-iodobenzoate | Lacks fluorine atoms | Lower reactivity |
| Ethyl 2,6-difluoro-3-iodobenzoate | Different fluorine positioning | Variations in reactivity |
This compound stands out due to its specific arrangement of halogen atoms, which enhances its selectivity and efficacy in biological systems.
Q & A
Basic: What are the standard synthetic routes for ethyl 2,5-difluoro-3-iodobenzoate, and how can intermediates be validated?
Answer:
The synthesis typically begins with halogenation and esterification of a benzoic acid precursor. A common approach involves:
Iodination : Direct electrophilic iodination of 2,5-difluorobenzoic acid derivatives using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of a Lewis acid (e.g., FeCl₃) .
Esterification : Reaction of the iodinated acid with ethanol under acidic conditions (e.g., H₂SO₄) or via activation with thionyl chloride (SOCl₂) to form the ethyl ester .
Validation Methods :
- NMR Spectroscopy : Confirm regioselectivity of iodination (e.g., ¹H NMR chemical shifts for aromatic protons adjacent to iodine) .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) verifies molecular weight (e.g., [M+H]+ calculated for C₉H₇F₂IO₂: 312.94) .
Advanced: How do electronic effects of fluorine substituents influence the reactivity of the iodine atom in cross-coupling reactions?
Answer:
The ortho- and **para-**fluorine substituents exert strong electron-withdrawing effects, activating the iodine for nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling (e.g., Suzuki, Ullmann):
- Electronic Activation : Fluorine’s -I effect increases the electrophilicity of the adjacent iodine, accelerating oxidative addition in palladium-catalyzed reactions .
- Steric Considerations : Fluorine’s small size minimizes steric hindrance, favoring coupling with bulky partners (e.g., arylboronic acids).
Experimental Optimization : - Compare reaction rates with non-fluorinated analogs (e.g., ethyl 3-iodobenzoate) using kinetic studies .
- Screen ligands (e.g., XPhos, SPhos) to enhance catalytic efficiency in low-temperature couplings .
Basic: What analytical techniques are critical for characterizing this compound and its derivatives?
Answer:
- ¹⁹F NMR : Identifies fluorine environments (δ -110 to -120 ppm for aromatic fluorines) and confirms substitution patterns .
- X-ray Crystallography : Resolves crystal structure and validates regiochemistry of iodine and fluorine placement .
- HPLC-PDA : Assess purity (>97% by area normalization) and detects hydrolytic degradation products (e.g., free acid) .
Advanced: How can competing side reactions (e.g., dehalogenation) be mitigated during functionalization of this compound?
Answer:
Dehalogenation often occurs under harsh conditions (e.g., high-temperature Pd catalysis). Mitigation strategies include:
- Catalyst Selection : Use Pd(OAc)₂ with bulky ligands (e.g., t-BuBrettPhos) to suppress β-hydride elimination .
- Additives : Include silver salts (Ag₂CO₃) to stabilize iodide intermediates and prevent reductive elimination .
- Solvent Control : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, reducing side reactions .
Basic: What are the recommended storage conditions to prevent degradation of this compound?
Answer:
- Temperature : Store at 2–8°C in sealed, moisture-resistant containers to avoid hydrolysis of the ester group .
- Light Sensitivity : Protect from UV light to prevent radical-mediated C-I bond cleavage (use amber glass vials) .
- Solubility Data : Soluble in DCM, THF, and DMSO; sparingly soluble in water (<0.1 mg/mL at 25°C) .
Advanced: How can computational modeling predict the compound’s utility in designing fluorinated bioactive molecules?
Answer:
- DFT Calculations : Model the electron density map to predict sites for electrophilic attack or hydrogen bonding .
- Docking Studies : Simulate interactions with biological targets (e.g., enzymes with fluorophilic binding pockets) .
- QSAR Analysis : Correlate substituent effects (e.g., Hammett σ values for fluorine) with biological activity datasets .
Basic: What safety protocols are essential when handling this compound?
Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and goggles to prevent skin/eye contact .
- Ventilation : Perform reactions in a fume hood to avoid inhalation of volatile iodine byproducts .
- Waste Disposal : Collect halogenated waste separately for incineration to prevent environmental release .
Advanced: How does the iodine substituent enable isotopic labeling for tracer studies in metabolic pathways?
Answer:
- Radioisotopic Labeling : Substitute stable iodine with ¹²⁵I for gamma counting in biodistribution studies .
- Stability Testing : Monitor in vitro stability in plasma (e.g., >90% intact after 24 hours at 37°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
